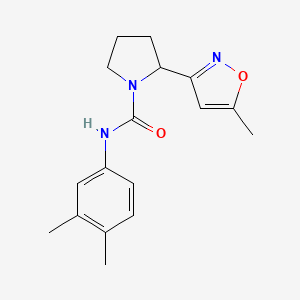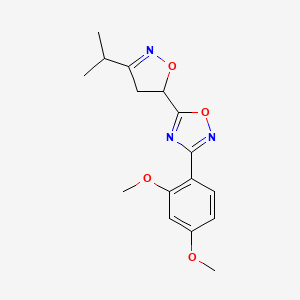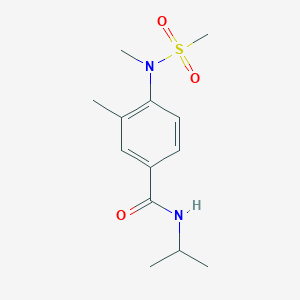![molecular formula C21H21N3O3 B4489726 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B4489726.png)
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone
Übersicht
Beschreibung
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole moiety, a piperazine ring, and a phenoxyethanone group, making it a complex and intriguing molecule for scientific research.
Vorbereitungsmethoden
The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis. The piperazine ring is then introduced through nucleophilic substitution reactions. Finally, the phenoxyethanone group is attached using esterification or acylation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone undergoes several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has shown potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases like cancer and viral infections.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes. The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The phenoxyethanone group may contribute to the compound’s overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone can be compared with other indole derivatives, such as:
1-(1H-indol-4-yl)-4-(2-thienylcarbonyl)piperazine: Similar in structure but with a thienyl group instead of a phenoxyethanone group.
1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide: Contains a methoxyphenyl group and a carboxamide group, showing different biological activities.
2-(4-(5-chloro-1H-indol-2-yl)sulfonyl)piperazin-1-ylcarbonyl: Features a sulfonyl group, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(15-27-17-7-2-1-3-8-17)23-10-12-24(13-11-23)21(26)19-14-16-6-4-5-9-18(16)22-19/h1-9,14,22H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLQHCHKLYLPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({2-[(2-fluorophenyl)amino]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4489643.png)
![1-[2-(5-Propyl-1,2-oxazol-3-YL)pyrrolidin-1-YL]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one](/img/structure/B4489651.png)
![[5-(4-Bromophenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B4489652.png)


![1-(ethanesulfonyl)-N-[2-(4-methylphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B4489681.png)
![N-(3,5-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4489694.png)
![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B4489700.png)
![3-({2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4489705.png)
![1-[4-bromo-3-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole](/img/structure/B4489709.png)
![6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-2-methyl-4-pyrimidinamine](/img/structure/B4489713.png)


![2-(pyridin-2-ylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B4489739.png)
